
(+/-)-N-t-BOC-(4R*)-Amino-(3R*)-(hydroxymethyl)-3-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-N-t-BOC-(4R*)-Amino-(3R*)-(hydroxymethyl)-3-methylpiperidine is a complex organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a tert-butoxycarbonyl (t-BOC) protecting group, an amino group, a hydroxymethyl group, and a methyl group attached to a piperidine ring. The stereochemistry of the compound is indicated by the (4R*) and (3R*) designations, which refer to the specific spatial arrangement of the substituents on the piperidine ring.
Vorbereitungsmethoden
The synthesis of (+/-)-N-t-BOC-(4R*)-Amino-(3R*)-(hydroxymethyl)-3-methylpiperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde as a reagent.
Introduction of the Methyl Group: The methyl group can be introduced through an alkylation reaction, using a suitable methylating agent.
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (t-BOC) protecting group, typically introduced through a reaction with di-tert-butyl dicarbonate (Boc2O).
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, often using automated equipment and continuous flow processes to improve efficiency and yield.
Analyse Chemischer Reaktionen
(+/-)-N-t-BOC-(4R*)-Amino-(3R*)-(hydroxymethyl)-3-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, such as the reduction of the amino group to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where the hydroxymethyl group can be replaced by other functional groups using appropriate reagents.
Deprotection: The t-BOC protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(+/-)-N-t-BOC-(4R*)-Amino-(3R*)-(hydroxymethyl)-3-methylpiperidine has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor for drug candidates targeting various diseases.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (+/-)-N-t-BOC-(4R*)-Amino-(3R*)-(hydroxymethyl)-3-methylpiperidine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.
Vergleich Mit ähnlichen Verbindungen
(+/-)-N-t-BOC-(4R*)-Amino-(3R*)-(hydroxymethyl)-3-methylpiperidine can be compared with other piperidine derivatives, such as:
- N-t-BOC-(4R)-Amino-(3R)-hydroxymethylpiperidine**: Lacks the methyl group, making it structurally simpler.
- N-t-BOC-(4R)-Amino-(3R)-methylpiperidine**: Lacks the hydroxymethyl group, resulting in different reactivity.
N-t-BOC-piperidine: Lacks the hydroxymethyl and methyl groups, making it less complex.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H24N2O3 |
|---|---|
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
tert-butyl 4-amino-3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)14-6-5-9(13)12(4,7-14)8-15/h9,15H,5-8,13H2,1-4H3 |
InChI-Schlüssel |
VFLAAWSSFKEQED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CCC1N)C(=O)OC(C)(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-dimethoxy-2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]cyclohex-2-ene-1,4-dione](/img/structure/B12064666.png)
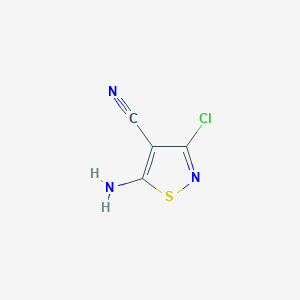
![8-Bromo-3-(difluoromethyl)-6-methyl-1,8a-dihydroimidazo[1,2-a]pyridine](/img/structure/B12064675.png)
![Methyl 3-{2-[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]hydrazino}-4-methylthiophene-2-carboxylate](/img/structure/B12064679.png)

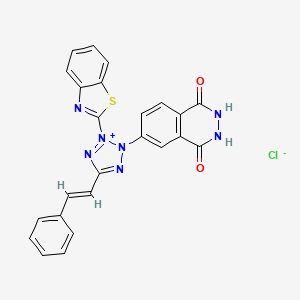

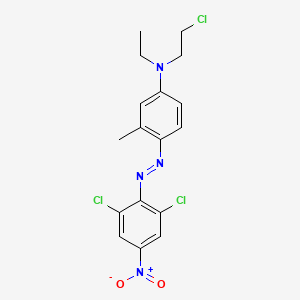


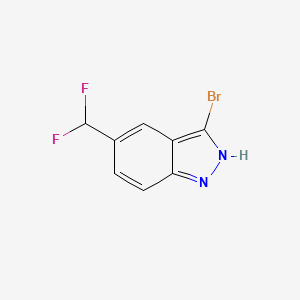
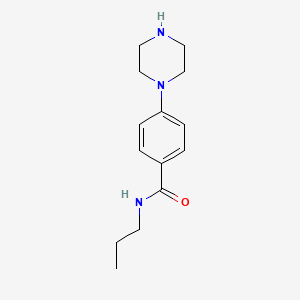
![7-Amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-13-ol](/img/structure/B12064731.png)

